Pentazin-6-amine
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Overview
Description
Pentazin-6-amine, also known as 2,3,4,5,6-pentazaniline, is an organic compound with the molecular formula CH₂N₆ and a molecular weight of 98.07 g/mol . This compound is characterized by the presence of an amine group attached to a pentazine ring, making it a unique member of the amine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentazin-6-amine typically involves the reaction of a pentazine derivative with an amine source under controlled conditions. One common method is the nucleophilic substitution reaction where a pentazine halide reacts with ammonia or a primary amine to form this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or transition metal-catalyzed reactions. These methods offer higher efficiency and scalability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pentazin-6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated pentazine derivatives and ammonia or primary amines are typical reagents.
Major Products
The major products formed from these reactions include nitro-pentazine, reduced amines, and various substituted pentazine derivatives .
Scientific Research Applications
Pentazin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Pentazin-6-amine involves its interaction with specific molecular targets and pathways. It acts as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it a valuable reagent in organic synthesis and catalysis .
Comparison with Similar Compounds
Similar Compounds
Aniline: A primary amine with a benzene ring.
Pyridine-2-amine: An amine with a pyridine ring.
Benzylamine: An amine with a benzyl group
Uniqueness
Pentazin-6-amine is unique due to its pentazine ring structure, which imparts distinct chemical properties compared to other amines. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a versatile compound in scientific research .
Properties
CAS No. |
1003709-43-0 |
---|---|
Molecular Formula |
CH2N6 |
Molecular Weight |
98.07 g/mol |
IUPAC Name |
pentazin-6-amine |
InChI |
InChI=1S/CH2N6/c2-1-3-5-7-6-4-1/h(H2,2,3,4,7) |
InChI Key |
NYAOXJJHYCIXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=NN=N1)N |
Origin of Product |
United States |
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